molecular formula C4H5ClN2O B14864019 5-Chloro-3-ethyl-1,2,4-oxadiazole

5-Chloro-3-ethyl-1,2,4-oxadiazole

Cat. No.: B14864019
M. Wt: 132.55 g/mol
InChI Key: ZOSBJVLBSHXWBT-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound is characterized by the presence of a chlorine atom at the 5-position and an ethyl group at the 3-position of the oxadiazole ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

5-Chloro-3-ethyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its biological effects. The molecular targets and pathways involved can include enzyme inhibition, disruption of cell membrane integrity, or interference with nucleic acid synthesis .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-ethyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H5ClN2O

Molecular Weight

132.55 g/mol

IUPAC Name

5-chloro-3-ethyl-1,2,4-oxadiazole

InChI

InChI=1S/C4H5ClN2O/c1-2-3-6-4(5)8-7-3/h2H2,1H3

InChI Key

ZOSBJVLBSHXWBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)Cl

Origin of Product

United States

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